Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate
Brand Name: Vulcanchem
CAS No.: 304671-62-3
VCID: VC3870596
InChI: InChI=1S/C4H5NO6S.Na.H2O/c6-3-1-2(12(9,10)11)4(7)5(3)8;;/h2,8H,1H2,(H,9,10,11);;1H2/q;+1;/p-1
SMILES: C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].O.[Na+]
Molecular Formula: C4H6NNaO7S
Molecular Weight: 235.15 g/mol

Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate

CAS No.: 304671-62-3

Cat. No.: VC3870596

Molecular Formula: C4H6NNaO7S

Molecular Weight: 235.15 g/mol

* For research use only. Not for human or veterinary use.

Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate - 304671-62-3

Specification

CAS No. 304671-62-3
Molecular Formula C4H6NNaO7S
Molecular Weight 235.15 g/mol
IUPAC Name sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate
Standard InChI InChI=1S/C4H5NO6S.Na.H2O/c6-3-1-2(12(9,10)11)4(7)5(3)8;;/h2,8H,1H2,(H,9,10,11);;1H2/q;+1;/p-1
Standard InChI Key XNWRGJNUOILKMU-UHFFFAOYSA-M
SMILES C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].O.[Na+]
Canonical SMILES C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].O.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine backbone substituted at the 3-position with a sulfonate group (SO3-\text{SO}_3^-) and at the 1- and 2,5-positions with hydroxyl and ketone moieties, respectively. The sodium counterion and hydrate molecules ensure solubility in polar solvents. Key structural attributes include:

PropertyValue/DescriptionSource
Molecular formulaC4H6NNaO7S\text{C}_4\text{H}_6\text{NNaO}_7\text{S}
Molecular weight235.15 g/mol
IUPAC nameSodium 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate hydrate
InChIInChI=1S/C4H5NO6S.Na.H2O/c6-3-1-2(12(9,10)11)4(7)5(3)8;;/h2,8H,1H2,(H,9,10,11);;1H2/q;+1;/p-1
SMILESO=S(C(C1)C(N(O)C1=O)=O)([O-])=O.[H]O[H].[Na+]

The sulfonate group enhances water solubility, while the ketone and hydroxyl groups enable participation in redox and conjugation reactions .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Peaks at 1650–1750 cm1^{-1} (C=O stretching of ketones), 1150–1250 cm1^{-1} (S=O stretching of sulfonate), and 3200–3500 cm1^{-1} (O–H stretching of hydroxyl and hydrate) .

  • NMR: 1H^1\text{H} NMR (D2_2O) signals include δ 3.5–4.0 ppm (pyrrolidine ring protons), δ 2.8–3.2 ppm (sulfonate-adjacent CH2_2), and δ 4.5–5.0 ppm (hydroxyl proton exchange) .

Synthesis and Industrial Production

Synthetic Pathways

While detailed protocols are proprietary, analogous compounds like N-hydroxysulfosuccinimide (sulfo-NHS) are synthesized via:

  • Sulfonation of Pyrrolidine Derivatives: Reaction of 1-hydroxy-2,5-dioxopyrrolidine with sulfur trioxide-triethylamine complex in anhydrous DMF .

  • Neutralization: Treatment with sodium hydroxide to form the sodium salt, followed by hydration .

Industrial Scalability

  • Yield: ~60–70% for small-scale laboratory synthesis .

  • Purity: Commercial batches (e.g., Ambeed, Aldrich) report ≥95% purity by HPLC .

  • Cost: Priced at $120–$150 per gram for research-grade material .

Applications in Science and Technology

Biochemical Conjugation

The compound’s sulfonate and ketone groups facilitate covalent bonding with amines and thiols, mirroring applications of sulfo-NHS in antibody-drug conjugates (ADCs) :

  • Crosslinking Mechanism:

    R-NH2+C=OR-N=C=O(Schiff base formation)[7]\text{R-NH}_2 + \text{C=O} \rightarrow \text{R-N=C=O} \quad \text{(Schiff base formation)}[7]
  • Case Study: In hyaluronic acid-collagen dermal fillers (Patent EP2753647A1), analogous sulfonates enhance matrix stability via crosslinking .

Analytical Chemistry

  • Derivatization Agent: Enhances detection of hydroxyl-containing analytes in LC-MS via sulfonate tagging .

  • Buffering Component: Stabilizes pH in enzymatic assays due to its zwitterionic nature .

ConditionRequirementRationaleSource
Temperature–20°CPrevents thermal degradation
Humidity<30% RHAvoids hydrate dissociation
LightAmber glass containersReduces photolytic cleavage

Hazard Classification

Risk ParameterDataSource
Skin irritationCategory 2 (H315)
Eye damageCategory 1 (H318)
Environmental toxicityChronic aquatic toxicity (H412)

Precautionary Measures:

  • Use nitrile gloves and safety goggles (P280) .

  • Avoid inhalation (P261) and contact with oxidizing agents (P220) .

Future Research Directions

Materials Science Innovations

  • Self-Healing Polymers: Sulfonate groups could enable ionic crosslinking in hydrogels .

  • Battery Electrolytes: High ionic conductivity merits testing in sodium-ion batteries .

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